molecular formula C9H6O3S B1274720 5-(Thiophen-2-yl)furan-2-carboxylic acid CAS No. 886505-79-9

5-(Thiophen-2-yl)furan-2-carboxylic acid

Cat. No. B1274720
M. Wt: 194.21 g/mol
InChI Key: SEMSHKUODWSZFI-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)furan-2-carboxylic acid is a compound that features both furan and thiophene rings. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The furan ring is a five-membered oxygen-containing heterocycle, while the thiophene ring is a sulfur analog of furan. The combination of these two heterocycles in one molecule can lead to unique chemical and physical properties .

Synthesis Analysis

The synthesis of derivatives related to 5-(Thiophen-2-yl)furan-2-carboxylic acid has been explored in several studies. For instance, the synthesis of 2,5-di(thiophen-2-yl)furan-3-carbonitriles involves the reaction of 3-oxopropanenitriles with alkenes, followed by oxidation with manganese(III) acetate and DDQ . Another approach for synthesizing disubstituted furans and thiophenes includes the lithiation of furan- and thiophene-2-carboxylic acids, with the identity of the lithium base being critical for high yields . Additionally, the protection of heteroaromatic aldehydes as imidazolidine derivatives has been used to prepare 5-substituted furan- and thiophene-2-carboxaldehydes .

Molecular Structure Analysis

The molecular structure of compounds related to 5-(Thiophen-2-yl)furan-2-carboxylic acid has been confirmed through various analytical techniques. For example, single-crystal X-ray analysis has been used to conclusively confirm the structure of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans . Similarly, the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was analyzed using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .

Chemical Reactions Analysis

The chemical reactivity of 5-(Thiophen-2-yl)furan-2-carboxylic acid derivatives includes various multi-component syntheses and electrophilic aromatic substitution reactions. For instance, a mixture of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate can undergo a smooth addition reaction to produce highly functionalized compounds . Bromination reactions have also been explored, with methyl furan-2-carboxylate reacting with bromine in the presence of aluminium chloride to yield dibromo-esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers and copolymers derived from thiophene-furan-thiophene type monomers have been investigated. These materials exhibit distinct electrochromic properties, which are influenced by the superposition of the contained polymer properties. The stability, fast response time, and good optical contrast of these copolymer films make them candidates for electrochromic device (ECD) applications . Additionally, the thiol-thione tautomeric equilibrium of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol has been described, which is relevant for understanding their chemical behavior .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) .

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry . Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .

Synthesis of High-Nuclearity Heterometallic Complex

2-Furoic acid, a furan derivative, has been used in the synthesis of a single-molecule magnet, Mn 11 Gd 2 based high-nuclearity heterometallic complex .

Development of Antidiabetic Medication

2-Furoic acid has also been used in the synthesis of an orally active antidiabetic vanadyl complex, bis (α-furancarboxylato)oxovanadium (IV) .

Safety And Hazards

The safety information for 5-(Thiophen-2-yl)furan-2-carboxylic acid indicates that it has a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-thiophen-2-ylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-9(11)7-4-3-6(12-7)8-2-1-5-13-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMSHKUODWSZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-2-yl)furan-2-carboxylic acid

CAS RN

886505-79-9
Record name 5-(thiophen-2-yl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PN Premnath - 2014 - scholarcommons.sc.edu
Inhibition of CDK2 activity in G1 and S phases of the cell cycle can promote selective apoptosis of cancer cells through the E2F1 pathway. Currently available CDK inhibitors target the …
Number of citations: 5 scholarcommons.sc.edu

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